molecular formula C21H20N4O5S B6541726 N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide CAS No. 1058197-93-5

N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide

Cat. No.: B6541726
CAS No.: 1058197-93-5
M. Wt: 440.5 g/mol
InChI Key: SBJZFZCLDCOYPW-UHFFFAOYSA-N
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Description

N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.11544092 g/mol and the complexity rating of the compound is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-14-3-5-16(6-4-14)19-11-21(28)25(13-22-19)12-20(27)23-17-7-9-18(10-8-17)31(29,30)24-15(2)26/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJZFZCLDCOYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, focusing on its therapeutic implications and underlying mechanisms.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a dihydropyrimidinone core, which is known for its diverse biological activities. The presence of the sulfonamide and acetamide functionalities enhances its solubility and potential interactions with biological targets.

Antiinflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives related to N-(benzene sulfonyl)acetamide. For instance, compounds with similar structures have been evaluated as multitarget inhibitors of COX-2 and 5-LOX, showing IC50 values in the nanomolar range (e.g., 9a with IC50 = 0.011 μM for COX-2) . These findings suggest that this compound could exhibit similar or enhanced anti-inflammatory effects.

Analgesic Effects

The analgesic activity of related compounds has also been documented. For instance, one derivative demonstrated significant pain relief in formalin-induced pain models . The mechanism is likely linked to the inhibition of TRPV1 channels, which are crucial in pain signaling pathways.

Antioxidant Activity

Research on acetamidosulfonamide derivatives indicates notable antioxidant properties. Compounds have shown radical scavenging activity and enhanced superoxide dismutase (SOD) activity, with some derivatives achieving high correlation coefficients in quantitative structure-activity relationship (QSAR) studies . This suggests that this compound may possess similar antioxidant capabilities.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • COX Inhibition : By inhibiting cyclooxygenase enzymes, the compound may reduce the production of pro-inflammatory prostaglandins.
  • TRPV1 Modulation : Interaction with TRPV1 channels can lead to decreased neuronal excitability and pain perception.
  • Antioxidative Mechanisms : The compound may enhance endogenous antioxidant defenses through SOD-like activity.

Case Studies

Several studies have documented the efficacy of related compounds in preclinical settings:

  • Formalin-Induced Pain Model : A study demonstrated that a derivative significantly reduced pain scores compared to controls, indicating strong analgesic properties .
  • Inflammation Models : In vivo studies showed that compounds similar to this compound effectively reduced edema in animal models induced by inflammatory agents .
  • Antioxidant Activity Assessment : The antioxidant potential was evaluated using DPPH radical scavenging assays, revealing significant activity across several tested derivatives .

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